Benzomalvin C

Descripción

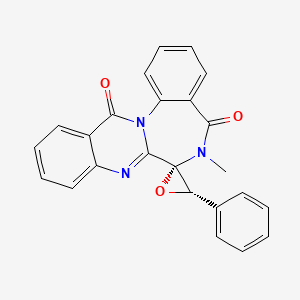

NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)- is a natural product found in Penicillium with data available.

Propiedades

Fórmula molecular |

C24H17N3O3 |

|---|---|

Peso molecular |

395.4 g/mol |

Nombre IUPAC |

(2S,3S)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione |

InChI |

InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m0/s1 |

Clave InChI |

TWDKBDSVUUKABK-GBXCKJPGSA-N |

SMILES isomérico |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@]15[C@@H](O5)C6=CC=CC=C6 |

SMILES canónico |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery, Isolation, and Characterization of Benzomalvin C from Penicillium spathulatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzomalvin C is a member of the benzomalvin family, a group of diketopiperazine-based benzodiazepine (B76468) alkaloids produced by the endophytic fungus Penicillium spathulatum. These natural products have garnered significant interest within the scientific community due to their unique and complex chemical structures, coupled with a range of promising biological activities. Notably, benzomalvins have demonstrated neuroprotective, antimicrobial, and potential anticancer properties. Research has shown that extracts containing benzomalvins from P. spathulatum SF7354, isolated from the extremophilic plant Azorella monantha, exhibit potent cytotoxic effects against human cancer cell lines, particularly HCT116 colon cancer cells.[1] This activity is believed to be mediated through the induction of a p53-dependent apoptotic pathway. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and available data to support further research and development in this area.

Discovery and Source Organism

This compound, along with its structural analogs Benzomalvin A, B, D, and E, has been successfully isolated from the endophytic fungus Penicillium spathulatum SF7354.[1] This particular fungal strain was sourced from the extremophilic plant Azorella monantha, which was collected in the Magallanes Region of Chilean Patagonia.[1] The unique and harsh environmental conditions of this region are thought to drive the evolution of novel secondary metabolic pathways in its native flora and their associated microorganisms, making it a fertile ground for the discovery of new bioactive compounds. Another study has also reported the isolation of Benzomalvins A, B, and C from a Penicillium sp., indicating that other species within this genus may also serve as producers of these valuable compounds.[2]

Experimental Protocols

Fungal Strain Isolation and Fermentation

2.1.1. Isolation of Penicillium spathulatum SF7354

-

Samples of the host plant, Azorella monantha, are collected and transported under sterile conditions.

-

Plant segments are surface-sterilized to eliminate epiphytic microorganisms.

-

The sterilized plant material is homogenized using a sterile mortar and pestle.

-

The resulting homogenate is serially diluted with sterile distilled water.

-

Dilutions are plated on Potato Dextrose Agar (PDA) and incubated at 10°C for up to 30 days to facilitate the growth of endophytic fungi.[1]

-

Individual fungal colonies are isolated, purified, and identified through morphological characterization and molecular analysis of the Internal Transcribed Spacer (ITS) region.

2.1.2. Fermentation for Benzomalvin Production

-

A seed culture of P. spathulatum SF7354 is prepared by inoculating a suitable liquid medium, such as Potato Dextrose Broth (PDB).

-

The seed culture is incubated at 15°C for a designated period with agitation (e.g., 120 rpm) to promote mycelial growth.

-

For large-scale production, the seed culture is used to inoculate larger volumes of PDB.

-

The production culture is incubated for 21 days at 15°C with agitation (120 rpm) to allow for the biosynthesis and accumulation of secondary metabolites, including this compound.

Extraction and Isolation of this compound

2.2.1. Extraction of Crude Metabolites

-

Following fermentation, the fungal biomass is separated from the culture broth by filtration or centrifugation.

-

The mycelial cake and the culture filtrate are both extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2.2.2. Purification of this compound by High-Performance Liquid Chromatography (HPLC)

-

The crude extract is dissolved in a suitable solvent, such as methanol, and subjected to fractionation.

-

Final purification is achieved using a semi-preparative HPLC system.

-

A reversed-phase C18 column is commonly employed for the separation of benzomalvin derivatives.

-

A gradient elution method is utilized with a mobile phase consisting of two solvents:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

-

-

A typical gradient program involves a linear increase in the concentration of Solvent B over time to effectively separate the different benzomalvins. For example: a gradient of 5% to 80% Solvent B over 22 minutes.

-

The eluent is monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.

-

The collected fractions are concentrated to yield the purified compound.

Data Presentation

Physicochemical and Chromatographic Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₁₉N₃O₃ | |

| Mass (m/z) | 396.15 [M+H]⁺ | |

| HPLC Retention Time (tR) | 17.00 min |

Biological Activity Data

The cytotoxic effects of benzomalvin derivatives have been evaluated against the HCT116 human colon cancer cell line. While a specific IC₅₀ value for purified this compound is not provided in the referenced literature, it is reported that all isolated benzomalvin derivatives (A-E) exhibit dose- and time-dependent cytotoxicity. Western blot analysis of HCT116 cells treated with the fungal extract revealed significant alterations in the protein levels of PARP and p53, suggesting a p53-dependent mechanism of apoptosis.

Structure Elucidation

The chemical structure of this compound, like other benzomalvins, was determined through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and exact mass of the molecule, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to elucidate the connectivity of atoms and the overall carbon-hydrogen framework of the molecule. While the full assigned NMR data for this compound is not publicly available, these standard techniques are the basis for its structural determination.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and purification of this compound.

Proposed Signaling Pathway

References

Initial Biological Screening of Benzomalvin C for Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological screening of Benzomalvin C, a fungal secondary metabolite, for its potential as an anticancer agent. The document outlines the cytotoxic and apoptotic effects of this compound on cancer cells, details the experimental protocols for key assays, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

This compound, a member of the benzomalvin family of diketopiperazine-based benzodiazepine (B76468) alkaloids produced by Penicillium species, has demonstrated significant cytotoxic effects against human cancer cell lines.[1] The primary mechanism of its anticancer activity appears to be the induction of apoptosis and cell cycle arrest.[1][2]

Initial screenings of crude extracts containing benzomalvin derivatives showed broad cytotoxic activity against a panel of human cancer cell lines, with the most pronounced effect observed in the HCT116 human colon carcinoma cell line.[1] Subsequent testing of purified benzomalvin compounds confirmed their dose- and time-dependent cytotoxicity.[1]

Table 1: Cytotoxicity of Crude P. spathulatum SF7354 Extract on Human Cancer Cell Lines

| Cell Line | Cancer Type | % Cell Viability at 25 µg/ml |

| HCT116 | Colon Carcinoma | 28.03% |

| A549 | Lung Carcinoma | >40% |

| HeLa | Cervical Carcinoma | >40% |

| Hs578T | Breast Carcinoma | >40% |

| Huh7 | Hepatocellular Carcinoma | >40% |

| A375 | Malignant Melanoma | >40% |

Table 2: IC50 Values of Purified Benzomalvin Derivatives against HCT116 Cells

| Compound | IC50 (µg/ml) |

| Benzomalvin A | 0.29 |

| Benzomalvin B | 1.88 |

| This compound | 0.64 |

| Benzomalvin D | 1.16 |

| Benzomalvin E | 1.07 |

Table 3: Apoptosis Induction in HCT116 Cells by P. spathulatum SF7354 Crude Extract

| Treatment Time | % Early Apoptotic Cells | % Late Apoptotic Cells | % Viable Cells |

| 24 h | 18.84% | 7.34% | 73.82% |

| 48 h | 30.75% | 5.35% | 63.90% |

| 72 h | 36.26% | 13.10% | 28.89% |

Experimental Protocols

This section details the methodologies for the key experiments used to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed HCT116 cells and treat with this compound for the desired time points.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of propidium iodide (PI) solution (1 mg/ml).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat HCT116 cells with this compound, then harvest and wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins involved in apoptosis and cell cycle regulation.

Protocol:

-

Protein Extraction: Treat HCT116 cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PARP, p53, p21, BAX, Caspase-9, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

References

- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Neuroprotective and Antimicrobial Properties of Benzomalvins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvins are a class of benzodiazepine (B76468) alkaloids produced by various species of the fungal genus Penicillium.[1][2] These secondary metabolites have garnered significant interest within the scientific community due to their diverse biological activities. While initially investigated for other properties, emerging evidence points towards their potential as both neuroprotective and antimicrobial agents, opening new avenues for therapeutic development.[3] This technical guide provides an in-depth overview of the current understanding of benzomalvins, focusing on their neuroprotective and antimicrobial properties. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Neuroprotective Properties of Benzomalvins

The neuroprotective potential of benzomalvins is primarily attributed to their activity as inhibitors of Substance P and indoleamine 2,3-dioxygenase (IDO).[1][3] These mechanisms suggest a role for benzomalvins in mitigating neuroinflammation and excitotoxicity, key pathological processes in a range of neurodegenerative disorders.

Quantitative Data: Neuroprotective Activity

The inhibitory activity of benzomalvins, particularly benzomalvin A, against the neurokinin-1 (NK1) receptor, the primary receptor for Substance P, has been quantified. Additionally, the cytotoxic profile of various benzomalvin derivatives has been assessed, which is crucial for determining their therapeutic window.

Table 1: Inhibitory Activity of Benzomalvin A against Substance P at Neurokinin NK1 Receptors [1]

| Receptor Origin | Ki (μM) |

| Guinea Pig | 12 |

| Rat | 42 |

| Human | 43 |

Table 2: Cytotoxicity of Benzomalvin Derivatives against HCT116 Cells [3]

| Benzomalvin Derivative | IC50 (µg/mL) after 72h |

| A | 0.29 |

| B | 1.88 |

| C | 0.64 |

| D | 1.16 |

| E | 1.07 |

Signaling Pathways in Neuroprotection

The neuroprotective effects of benzomalvins are thought to be mediated through at least two distinct signaling pathways: antagonism of the Neurokinin-1 (NK1) receptor and inhibition of the Indoleamine 2,3-dioxygenase (IDO) enzyme.

-

NK1 Receptor Antagonism: Substance P, a neuropeptide involved in pain transmission and neuroinflammation, exerts its effects by binding to the NK1 receptor. By blocking this interaction, benzomalvins can mitigate neuroinflammatory processes that contribute to neuronal damage. The downstream effects of NK1 receptor antagonism include the reduction of inflammatory cytokine release and the stabilization of the blood-brain barrier.

-

IDO Inhibition: The enzyme IDO is the rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. Overactivation of this pathway can lead to the depletion of neuroprotective tryptophan and the accumulation of neurotoxic metabolites such as quinolinic acid. Benzomalvins, by inhibiting IDO, can shift the balance towards a more neuroprotective state, preserving neuronal function and viability.

Antimicrobial Properties of Benzomalvins

Several studies have alluded to the antimicrobial properties of benzomalvins and related compounds isolated from Penicillium species.[3] While comprehensive data on the antimicrobial spectrum of all benzomalvin derivatives is still emerging, preliminary findings indicate activity against certain pathogenic bacteria.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for some alkaloids and metabolites produced by Penicillium species, providing an indication of the potential antimicrobial efficacy of this class of compounds. It is important to note that this data is not exclusively for benzomalvins but for related compounds from the same genus.

Table 3: Representative Antimicrobial Activity of Penicillium-derived Alkaloids and Metabolites

| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |

| Penicillium sp. Alkaloid | Vibrio vulnificus MCCC E1758 | 6.25 | [4] |

| Penicillium sp. Alkaloid | Vibrio rotiferianus MCCC E385 | 12.5 | [4] |

| Penicillium sp. Alkaloid | Vibrio campbellii MCCC E333 | 6.25 | [4] |

| Isoquinoline Alkaloid 1 | Staphylococcus aureus | 4 | |

| Isoquinoline Alkaloid 2 | Staphylococcus aureus | 1 | |

| Penicyclones A–E | Staphylococcus aureus | 0.3 - 1.0 | |

| Penicillium chrysogenum extract | Alternaria alternata | 8.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of benzomalvins' neuroprotective and antimicrobial properties.

Experimental Workflow: Neuroprotection & Antimicrobial Screening

The following diagram illustrates a general workflow for the initial screening and characterization of benzomalvins.

Protocol 1: Neurokinin-1 Receptor (NK1R) Antagonist Functional Assay (Aequorin Luminescence)

This protocol is a representative method for determining the antagonist activity of benzomalvins at the NK1 receptor.

-

Cell Culture:

-

Use a Chinese Hamster Ovary (CHO) cell line stably expressing the human NK1 receptor and the photoprotein apoaequorin.

-

Culture cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.

-

-

Aequorin Charging:

-

Harvest cells in the mid-log phase and resuspend them in a serum-free medium containing 0.1% BSA.

-

Incubate the cells with 5 µM coelenterazine (B1669285) h (a luminophore) for 4 hours at room temperature in the dark to reconstitute the active photoprotein aequorin.

-

-

Luminescence Assay:

-

Wash the cells to remove excess coelenterazine and resuspend them in the assay buffer.

-

In a white 96-well plate, add the benzomalvin compound at various concentrations.

-

Add the charged cells to the wells.

-

Stimulate the cells with a known agonist of the NK1 receptor, such as Substance P, at a concentration that elicits a submaximal response (e.g., EC80).

-

Immediately measure the luminescence signal using a luminometer. The signal is generated by the calcium-dependent oxidation of coelenterazine by aequorin.

-

-

Data Analysis:

-

The antagonist activity of the benzomalvin is determined by its ability to inhibit the agonist-induced luminescence signal.

-

Calculate the IC50 value, which is the concentration of the benzomalvin that causes 50% inhibition of the agonist response.

-

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to quantify the antimicrobial activity of benzomalvins.

-

Preparation of Materials:

-

Microorganisms: Use standardized strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

-

Benzomalvins: Prepare stock solutions in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

-

96-well plates: Use sterile, flat-bottom microtiter plates.

-

-

Inoculum Preparation:

-

Culture the microorganisms overnight.

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-5 x 108 CFU/mL for bacteria).

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Assay Procedure:

-

Dispense 100 µL of broth into each well of the 96-well plate.

-

Add 100 µL of the benzomalvin stock solution to the first well and perform two-fold serial dilutions across the plate.

-

Add 100 µL of the prepared microbial inoculum to each well.

-

Include a positive control (microorganism without benzomalvin) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the benzomalvin that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

-

Protocol 3: MTT Assay for Cytotoxicity

This assay is used to assess the effect of benzomalvins on the metabolic activity of cells, which is an indicator of cell viability.[3]

-

Cell Seeding:

-

Seed cells (e.g., HCT116 or a neuronal cell line) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the benzomalvin derivatives for a specified period (e.g., 24, 48, or 72 hours).[3]

-

Include untreated cells as a control.

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.[3]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[3]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the benzomalvin that reduces cell viability by 50%.

-

Conclusion

Benzomalvins represent a promising class of fungal metabolites with multifaceted biological activities. Their demonstrated ability to inhibit Substance P and IDO provides a strong rationale for their further investigation as neuroprotective agents for the treatment of neurodegenerative diseases. Furthermore, the preliminary evidence of their antimicrobial properties warrants a more extensive evaluation of their spectrum of activity against a broad range of human pathogens. The experimental protocols and data presented in this guide offer a foundational framework for researchers to advance the study of benzomalvins and unlock their full therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms underlying their neuroprotective effects, expanding the scope of antimicrobial testing, and evaluating their efficacy and safety in preclinical in vivo models.

References

- 1. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Fungal Treasure Trove: A Technical Guide to the Natural Occurrence and Distribution of Benzomalvins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvins are a fascinating class of diketopiperazine-based benzodiazepine (B76468) alkaloids produced as secondary metabolites by various fungal species.[1] These compounds have garnered significant attention from the scientific community due to their unique and complex tetracyclic scaffolds, which are derived from two molecules of anthranilic acid and one amino acid.[2] First identified as inhibitors of the substance P receptor NK1, their known biological activities have since expanded to include potent anticancer, neuroprotective, antimicrobial, and immunomodulatory properties.[1][3] This guide provides a comprehensive overview of the natural sources of benzomalvins, quantitative production data, detailed experimental protocols for their isolation and characterization, and insights into their biosynthetic and biological pathways.

Natural Occurrence and Distribution

Benzomalvins are primarily found in fungi belonging to the genera Penicillium and Aspergillus.[2] Various species within these genera have been identified as producers of different benzomalvin analogs. Penicillium spathulatum, in particular, has been shown to produce a range of these compounds. The distribution of these metabolites suggests specific biosynthetic capabilities within these fungal lineages, making them a valuable resource for the discovery of novel bioactive molecules.

Table 1: Fungal Species Known to Produce Benzomalvins

| Fungal Species | Benzomalvin Analog(s) Produced | Source Habitat/Origin | Reference(s) |

| Penicillium spathulatum SF7354 | Benzomalvins A, B, C, D, E | Symbiotic fungus from Azorella monantha (Patagonia, Chile) | , |

| Penicillium spathulatum B35 | Benzomalvin A | Solid culture | |

| Penicillium sp. SC67 | Benzomalvins A, B, C | Soil sample (North Dakota, USA) | , |

| Penicillium sp. SYPF 8411 | Benzomalvins A, E; N-Methylnovobenzomalvin A | Rhizosphere soil of Codonopsis clematidea | , |

| Penicillium sp. FN070315 | Benzomalvin E | Not specified | |

| Aspergillus terreus ATCC 20542 | Benzomalvin A/D | Not specified | , |

Quantitative Data on Benzomalvin Production

Direct comparisons of production yields across different studies are challenging due to variations in fungal strains, culture conditions, and extraction methods. However, reported isolation amounts provide a semi-quantitative insight into the production capabilities of these fungi.

Table 2: Isolated Yields of Benzomalvins from Fungal Cultures

| Fungal Strain | Benzomalvin Analog | Culture & Extraction Details | Amount Isolated | Reference(s) |

| Penicillium sp. SC67 | Benzomalvin A | Fermentation in production medium (4-5 days), extraction and HPLC purification. | 10 mg | |

| Penicillium sp. SC67 | Benzomalvin B | Fermentation in production medium (4-5 days), extraction and HPLC purification. | 5.9 mg | |

| Penicillium sp. SC67 | Benzomalvin C | Fermentation in production medium (4-5 days), extraction and HPLC purification. | 4.6 mg | |

| Penicillium spathulatum SF7354 | Benzomalvins A-E | Incubation in PDB (21 days), ethyl acetate (B1210297) extraction, MPLC and HPLC purification. | Relative amounts determined by HPLC peak area. |

Biosynthesis of Benzomalvins

The biosynthesis of benzomalvins is orchestrated by a three-gene cluster, which includes two nonribosomal peptide synthetase (NRPS) genes, benY and benZ, and a methyltransferase gene, benX. This machinery assembles the molecule from anthranilate and a large hydrophobic amino acid, such as phenylalanine. The process involves the formation of a linear Anth-NmPhe-Anth tripeptide intermediate, followed by cyclization steps to form the characteristic benzodiazepine ring structure. Genetic studies have identified the terminal cyclizing condensation domain as BenY-CT. Notably, the regioselective transannulation step in benzomalvin biosynthesis suggests the action of a specific "benzodiazepine synthase" enzyme, a novel activity that distinguishes it from the non-enzymatic cyclization seen in related compounds like asperlicin.

Experimental Protocols: Isolation and Characterization

The following is a generalized protocol for the isolation, purification, and characterization of benzomalvins, synthesized from methodologies reported in the literature.

1. Fungal Cultivation and Fermentation:

-

Strain: Penicillium spathulatum SF7354.

-

Medium: Potato Dextrose Broth (PDB).

-

Conditions: Inoculate PDB with the fungal strain and incubate at 15°C for 21 days with agitation at 120 rpm. For larger scale production, a two-stage seed culture can be employed, followed by fermentation in a production medium containing mannitol (B672) and arginine for 4-5 days at 27°C and 220 rpm.

2. Extraction of Crude Metabolites:

-

Subject the culture broth to liquid-liquid partitioning.

-

Extract the broth three times with an equal volume of ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

3. Purification:

-

Step 1: Medium-Pressure Liquid Chromatography (MPLC):

-

Fractionate the crude extract using an MPLC system with a silica (B1680970) gel column.

-

Employ a gradient elution system, for example, a hexane-ethyl acetate gradient, to separate the extract into fractions.

-

-

Step 2: Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the active fractions using a semi-preparative HPLC system equipped with a C18 column (e.g., 250 x 10 mm, 10 µm).

-

Use a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

-

A typical gradient could be: 5% B for 2 min, linear ramp to 40% B over 2 min, then to 80% B over 22 min, and finally to 100% B.

-

Monitor the elution profile with a UV detector and collect individual peaks corresponding to the benzomalvin derivatives.

-

4. Structure Elucidation and Characterization:

-

Mass Spectrometry (MS): Determine the molecular weights and elemental compositions of the purified compounds using High-Resolution Mass Spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR): Elucidate the chemical structures using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis can be used to unambiguously determine the absolute configuration.

References

- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Novel Benzomalvin C Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed chemical synthesis and characterization of novel analogs of Benzomalvin C, a member of the quinazolinobenzodiazepine alkaloid family. While the direct synthesis of novel this compound analogs is not extensively reported in the current literature, this document outlines a robust, proposed methodology based on established synthetic routes for related benzomalvins, such as Benzomalvin A and E. This guide is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this unique chemical scaffold.

Benzomalvins are fungal secondary metabolites produced by Penicillium species that have garnered significant interest for their diverse biological activities, including neuroprotective, antimicrobial, and potential anticancer properties.[1] this compound, in particular, presents a compelling target for analog development due to its complex tetracyclic architecture.

Proposed Chemical Synthesis of this compound Analogs

The proposed synthetic strategy for novel this compound analogs is adapted from the reported total synthesis of other members of the benzomalvin family.[2][3][4][5] The core of this approach involves the construction of the quinazolinobenzodiazepine skeleton through a key intramolecular cyclization reaction. Modifications to the starting materials will allow for the generation of a library of novel this compound analogs with diverse substitutions.

Experimental Protocol: General Synthesis of a this compound Analog

The following is a generalized, multi-step protocol for the synthesis of a novel this compound analog. Specific reaction conditions and reagents may require optimization based on the desired substitutions.

-

Step 1: Synthesis of the Quinazolinone Core.

-

Reaction: Commercially available 2-aminobenzoic acid is reacted with a substituted chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) at 0 °C to room temperature.

-

Work-up: The reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

-

-

Step 2: N-Alkylation of the Quinazolinone.

-

Reaction: The quinazolinone intermediate is treated with a suitable alkylating agent (e.g., a substituted benzyl (B1604629) bromide) and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) at room temperature.

-

Work-up: The reaction is quenched with water, and the product is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by flash chromatography.

-

-

Step 3: Introduction of the Second Anthranilic Acid Moiety.

-

Reaction: The N-alkylated quinazolinone is coupled with a protected anthranilic acid derivative using a standard peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

-

Work-up: The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

-

-

Step 4: Intramolecular Cyclization to Form the Benzodiazepine (B76468) Ring.

-

Reaction: The linear precursor is subjected to an intramolecular cyclization. This can be achieved through various methods, including a copper-catalyzed intramolecular C-N arylation.[4][5]

-

Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The resulting solid is purified by recrystallization or column chromatography to yield the final this compound analog.

-

Table 1: Hypothetical Quantitative Data for a Novel this compound Analog (BC-X)

| Parameter | Value |

| Synthesis | |

| Overall Yield | 25% |

| Melting Point | 210-212 °C |

| Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.15 (d, J=8.0 Hz, 1H), 7.80 (t, J=7.6 Hz, 1H), ... |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 168.5, 165.2, 145.8, ... |

| High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ | Calculated: 450.1508, Found: 450.1511 |

| Chromatographic Data | |

| HPLC Retention Time (C18 column, gradient elution) | 15.2 min |

| Purity (by HPLC) | >98% |

| Biological Activity | |

| IC₅₀ (HCT116 cancer cell line) | 5.2 µM |

Characterization of Novel this compound Analogs

A comprehensive suite of analytical techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized this compound analogs.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of protons and carbons, confirming the tetracyclic framework.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Performed using an ESI-TOF or Orbitrap mass spectrometer to determine the exact mass and confirm the elemental composition of the synthesized compounds.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Method: A reversed-phase C18 column is typically used with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid). The purity of the final compounds is determined by integrating the peak area at a suitable wavelength (e.g., 254 nm).

-

-

X-ray Crystallography:

-

Method: Single crystals of sufficient quality are grown by slow evaporation from a suitable solvent system. X-ray diffraction analysis provides the definitive three-dimensional structure and absolute stereochemistry of the molecule.

-

Visualizing the Synthetic Workflow and Potential Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Caption: Proposed synthetic workflow for novel this compound analogs.

Given that benzomalvins are benzodiazepine alkaloids, a plausible mechanism of action for novel this compound analogs could involve the modulation of GABA-A receptors, a known target for benzodiazepines.[6][7][8][9]

Caption: Putative signaling pathway of this compound analogs via GABA-A receptor modulation.

Conclusion

The development of novel this compound analogs represents a promising avenue for the discovery of new therapeutic agents. This technical guide provides a foundational framework for the synthesis and characterization of these complex molecules. The proposed synthetic strategy, coupled with rigorous analytical characterization, will enable the generation and validation of a diverse library of analogs for biological screening. Further investigation into the specific signaling pathways modulated by these compounds will be crucial for elucidating their mechanism of action and advancing their potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The first total synthesis of (-)-benzomalvin A via intramolecular Aza-Wittig reactions - Lookchem [lookchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Benzodiazepine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Mechanism of Action of Benzomalvins as IDO1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract: Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in the kynurenine (B1673888) pathway, representing a key therapeutic target in immuno-oncology due to its role in mediating tumor immune escape. Natural products are a promising source of novel inhibitor scaffolds. The Benzomalvins, a class of fungal-derived benzodiazepine (B76468) alkaloids, have been identified as potential IDO1 inhibitors. Specifically, Benzomalvin E has demonstrated inhibitory activity in enzymatic assays.[1] However, a detailed mechanistic understanding of this class of compounds remains elusive. This technical guide summarizes the current, limited knowledge on Benzomalvins as IDO1 inhibitors and provides a comprehensive framework of standard experimental protocols required to fully characterize their mechanism of action, binding kinetics, and cellular effects.

The Role of IDO1 in Immune Regulation and the Kynurenine Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine.[2] This initiates the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, the expression and activity of IDO1 are often upregulated, leading to two primary immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to cell cycle arrest and apoptosis, thereby blunting the anti-tumor immune response.[3]

-

Kynurenine Metabolite Accumulation: The production of downstream metabolites, collectively known as kynurenines, actively promotes the differentiation and function of regulatory T cells (Tregs), further suppressing the immune system.[2]

Due to this central role in creating an immunosuppressive milieu, IDO1 has become an attractive target for the development of small-molecule inhibitors aimed at restoring anti-tumor immunity.[4]

Visualization of the IDO1-Mediated Kynurenine Pathway

The following diagram illustrates the central role of IDO1 in the kynurenine pathway and its subsequent impact on immune cells.

Benzomalvins as IDO1 Inhibitors: Current State of Knowledge

Benzomalvins are a class of benzodiazepine alkaloids isolated from fungal species, such as Penicillium. While various Benzomalvins (A-E) have been identified, specific IDO1 inhibitory activity has been reported for Benzomalvin E. Another study noted that Benzomalvins in general may act as IDO inhibitors and can enhance the cytotoxic effects of chemotherapy in vitro.

Data Presentation

The quantitative data on the IDO1 inhibitory activity of Benzomalvins is currently limited to a single reported value for Benzomalvin E from an enzymatic assay.

| Compound | Target | Assay Type | IC50 Value (μM) | Source |

| Benzomalvin E | IDO1 | Enzymatic | 21.4 |

Note: To date, no detailed kinetic analysis, cell-based activity, or mechanism of action studies have been published for Benzomalvin C or any other member of this compound class. The information provided simply confirms that the scaffold possesses inhibitory potential against the IDO1 enzyme.

Experimental Protocols for Characterizing this compound as an IDO1 Inhibitor

To fully elucidate the mechanism of action of this compound or its analogues, a series of standard, robust assays must be performed. The following sections detail the necessary experimental protocols.

Enzymatic IDO1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified, recombinant IDO1 enzyme.

Objective: To determine the in vitro potency (IC50) of this compound against purified human IDO1.

Methodology:

-

Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM potassium phosphate (B84403) (pH 6.5), 20 mM ascorbic acid, 10 µM methylene (B1212753) blue, and 100 µg/mL catalase. The ascorbic acid and methylene blue serve as reducing agents to maintain the enzyme's heme iron in its active ferrous state.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations for testing (e.g., from 0.1 to 100 µM).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of purified recombinant human IDO1 enzyme to wells containing 50 µL of the diluted this compound or vehicle control (DMSO). Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Start the enzymatic reaction by adding 100 µL of L-tryptophan substrate solution (e.g., a final concentration of 200 µM).

-

Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 20 µL of 30% (w/v) trichloroacetic acid (TCA).

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Kynurenine Measurement: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and measure kynurenine concentration. This can be done via two common methods:

-

Spectrophotometry: Add Ehrlich's reagent to the supernatant and measure absorbance at 480 nm.

-

HPLC: Directly quantify kynurenine in the supernatant using High-Performance Liquid Chromatography for greater accuracy.

-

Visualization of the Enzymatic Assay Workflow

Cell-Based IDO1 Functional Assay

This assay measures the inhibitory activity of a compound in a more physiologically relevant context, using human cells where IDO1 expression has been induced.

Objective: To determine the cellular potency (IC50) of this compound and assess its effects on kynurenine production in a cellular environment.

Methodology:

-

Cell Culture: Seed a human cancer cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells or HeLa cells) in a 96-well plate and allow them to adhere overnight.

-

IDO1 Induction: Treat the cells with interferon-gamma (IFNγ, e.g., 50-100 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.

-

Inhibitor Treatment: Remove the IFNγ-containing media and replace it with fresh media containing serial dilutions of this compound or a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator. During this time, the induced IDO1 enzyme will catabolize tryptophan present in the culture medium.

-

Supernatant Collection: Carefully collect the cell culture supernatant.

-

Kynurenine Measurement:

-

Add TCA to the supernatant to precipitate proteins.

-

Incubate at 50°C for 30 minutes to complete the conversion of N-formylkynurenine to kynurenine.

-

Centrifuge the samples and transfer the clear supernatant to a new plate.

-

Quantify kynurenine levels using Ehrlich's reagent or HPLC as described in the enzymatic assay protocol.

-

Determining the Mechanism of Inhibition

Understanding whether an inhibitor is reversible, irreversible, and competitive or non-competitive with the substrate is critical for drug development.

Protocol 1: Reversibility "Jump Dilution" Assay

-

High-Concentration Incubation: Pre-incubate the IDO1 enzyme with a high concentration of this compound (e.g., 10x its IC50) for an extended period (e.g., 30-60 minutes) to allow for potential covalent binding.

-

Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the full reaction buffer containing L-tryptophan. This dilution lowers the concentration of the inhibitor to a level well below its IC50 (e.g., 0.1x IC50).

-

Activity Measurement: Immediately measure the enzyme activity over time.

-

Interpretation: If this compound is a reversible inhibitor, its effect will be lost upon dilution as it dissociates from the enzyme, and activity will be restored. If it is an irreversible inhibitor, it will remain covalently bound, and the enzyme activity will remain inhibited despite the dilution.

-

Protocol 2: Substrate Competition (Kinetic) Studies

-

Enzymatic Assay Setup: Perform the standard enzymatic IDO1 assay as described in section 3.1.

-

Varying Concentrations: Run the assay with several fixed concentrations of this compound while simultaneously varying the concentration of the L-tryptophan substrate across a wide range (e.g., from 0.2x Km to 10x Km).

-

Data Analysis: Plot the reaction velocity versus substrate concentration and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Interpretation:

-

Competitive Inhibition: The apparent Km for tryptophan will increase with higher inhibitor concentrations, while Vmax remains unchanged.

-

Non-competitive Inhibition: The Vmax will decrease with higher inhibitor concentrations, while the Km remains unchanged.

-

Uncompetitive Inhibition: Both Vmax and Km will decrease.

-

-

Conclusion and Future Directions

The natural product Benzomalvin E has been identified as a micromolar inhibitor of the IDO1 enzyme, suggesting that the benzomalvin structural scaffold holds promise for the development of novel immunomodulatory agents. However, the current data is preliminary. The provided experimental protocols offer a clear and robust roadmap for the comprehensive characterization of this compound and its analogues. A thorough investigation, including determination of cellular potency, mechanism of inhibition, selectivity against related enzymes (IDO2, TDO), and in vivo efficacy, is essential to validate this compound class as a viable lead for therapeutic development.

References

- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation into Benzomalvin C's Effect on HCT116 Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a preliminary investigation into the effects of Benzomalvin C on the HCT116 human colorectal carcinoma cell line. The data presented is primarily derived from studies on a crude extract of Penicillium spathulatum SF7354, a symbiotic fungus from which this compound and its derivatives have been isolated. Notably, this compound is the most abundant of five identified benzomalvin derivatives in this extract[1]. The findings indicate that the this compound-rich fungal extract exhibits significant dose- and time-dependent cytotoxicity towards HCT116 cells[1]. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, with evidence suggesting a p53-dependent pathway[2]. This document provides a comprehensive summary of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data obtained from studies on the Penicillium spathulatum SF7354 extract, which is rich in this compound.

Table 1: Cytotoxicity of P. spathulatum SF7354 Extract on HCT116 Cells

| Concentration (µg/mL) | Treatment Time (hours) | Cell Viability (%) |

| 1 | 24 | >90% |

| 5 | 24 | ~80% |

| 10 | 24 | ~60% |

| 25 | 24 | 28.03%[1] |

| 20 | 48 | ~40% |

| 20 | 72 | ~25% |

Data is estimated from graphical representations in the cited literature and supplemented with specific data points where available.

Table 2: Apoptosis Induction in HCT116 Cells by P. spathulatum SF7354 Extract (20 µg/mL)

| Treatment Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |

| 0 | 96.39% | 0.72% | 0.09% |

| 24 | Not specified | 18.84% | 7.34% |

| 48 | Not specified | 30.75% | 5.35% |

| 72 | 28.89% | 36.26% | 13.10% |

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with P. spathulatum SF7354 Extract

| Treatment | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | Not specified | ~60% | ~25% | ~15% |

| Extract (20 µg/mL, 24h) | Increased | Increased | Decreased | Decreased |

| Extract (20 µg/mL, 48h) | Further Increased | Further Increased | Further Decreased | Further Decreased |

| Extract (20 µg/mL, 72h) | Markedly Increased | Markedly Increased | Markedly Decreased | Markedly Decreased |

Specific percentages for each phase at each time point are not fully available; the table reflects the reported trends of an early G0/G1 arrest followed by a progressive increase in the sub-G1 (apoptotic) population.

Table 4: Western Blot Analysis of Key Proteins in HCT116 Cells

| Target Protein | Treatment with P. spathulatum SF7354 Extract | Observed Effect |

| p53 | Time-dependent | Upregulation |

| PARP | Time-dependent | Cleavage (increase in cleaved form) |

Experimental Protocols

HCT116 Cell Culture and Maintenance

The HCT116 human colorectal carcinoma cell line is maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[3]. Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere[3]. Subculturing is performed when cells reach 70-90% confluency[3]. The cell monolayer is washed with phosphate-buffered saline (PBS), and cells are detached using a 0.25% Trypsin-EDTA solution[3][4].

Cell Viability Assay (MTT Assay)

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[5][6]. HCT116 cells are seeded in 96-well plates at a density of approximately 8x10^3 cells/well and allowed to adhere overnight[5]. Cells are then treated with varying concentrations of the test compound (e.g., this compound or fungal extract) for specified durations (e.g., 24, 48, 72 hours)[7]. Following treatment, MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C[6][7]. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide), and the absorbance is measured at a wavelength of 570 nm using a microplate reader[7][8].

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

Apoptosis is quantified using an Annexin V-FITC and propidium (B1200493) iodide (PI) double staining kit, followed by flow cytometry[2][9]. HCT116 cells are treated with the test compound for various time points. After treatment, both floating and adherent cells are collected[2]. The cells are washed with cold PBS and resuspended in 1X binding buffer[1][2]. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15-20 minutes[1][10]. After incubation, an additional volume of 1X binding buffer is added, and the samples are analyzed by a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified[1][2].

Cell Cycle Analysis

Cell cycle distribution is analyzed by flow cytometry after staining with a fluorescent DNA intercalating agent like propidium iodide (PI)[11][12][13]. HCT116 cells are treated with the test compound for the desired duration. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C[4]. The fixed cells are then washed with PBS and resuspended in a staining solution containing PI and RNase A[4]. After incubation in the dark, the DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software[12][14].

Western Blot Analysis

Western blotting is performed to detect changes in the expression levels of specific proteins[15][16]. HCT116 cells are treated with the test compound, and total protein is extracted using a lysis buffer[15]. Protein concentration is determined using a standard assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane[15]. The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p53, PARP, β-actin). After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[15].

Mandatory Visualizations

Proposed Signaling Pathway of this compound in HCT116 Cells

Caption: Proposed p53-dependent apoptotic pathway of this compound in HCT116 cells.

Experimental Workflow for Investigating this compound's Effects

Caption: General experimental workflow for studying this compound's effects on HCT116 cells.

Logical Relationship of Apoptosis and Cell Cycle Arrest

Caption: Logical flow from this compound treatment to cell cycle arrest or apoptosis.

References

- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two new Penicillium species Penicillium buchwaldii and Penicillium spathulatum, producing the anticancer compound asperphenamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-to-cell variation in p53 dynamics leads to fractional killing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular characterizations of derivatives of HCT116 colorectal cancer cells that are resistant to the chemotherapeutic agent 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coumarin polysulfides inhibit cell growth and induce apoptosis in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and screening of benzimidazole containing compounds with methoxylated aryl radicals as cytotoxic molecules on (HCT-116) colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteasome Inhibitors Induce p53-Independent Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Diketopiperazine Alkaloids: Synthesis, Biological Activity, and Experimental Insights

A Note on Terminology: The term "diketopiperazine-based benzodiazepine (B76468) alkaloids" does not correspond to a recognized class of natural products in the current scientific literature. This guide will focus on the extensive and well-documented family of diketopiperazine alkaloids , which are characterized by a core 2,5-diketopiperazine (DKP) ring, often fused or substituted with various heterocyclic systems, but typically not a benzodiazepine moiety. This class of compounds exhibits a wide range of significant biological activities and has been a subject of intensive research in natural product synthesis and drug discovery.

This technical guide provides a comprehensive overview of diketopiperazine alkaloids for researchers, scientists, and drug development professionals. It covers their synthesis, biological activities with quantitative data, and detailed experimental protocols for key methodologies.

Introduction to Diketopiperazine Alkaloids

Diketopiperazines (DKPs), the smallest cyclic dipeptides, are a prevalent and structurally diverse class of natural products.[1][2] They are biosynthesized from the condensation of two α-amino acids and are found in a wide array of organisms, including fungi, bacteria, marine organisms, and plants.[1][3][4] The rigid DKP scaffold serves as a privileged structure in medicinal chemistry, offering metabolic stability and the ability to present substituents in a well-defined three-dimensional orientation.[1][3] This structural feature contributes to their diverse and potent biological activities, which include antitumor, antiviral, antifungal, antibacterial, and anti-inflammatory properties.[1][5] Many diketopiperazine alkaloids, particularly those derived from tryptophan, possess complex, polycyclic architectures that have challenged and inspired synthetic chemists for decades.[3][6]

Synthesis of Diketopiperazine Alkaloids

The synthesis of diketopiperazine alkaloids can be broadly categorized into two main approaches: the formation of the DKP core from amino acid precursors, followed by further functionalization, or the late-stage formation of the DKP ring on a more complex intermediate.

A general workflow for the synthesis of diketopiperazines is depicted below:

Caption: General synthetic workflow for the formation of a diketopiperazine core.

Key Synthetic Strategies

Several elegant strategies have been developed for the total synthesis of complex diketopiperazine alkaloids. These often involve the stereoselective construction of challenging quaternary carbon centers and the formation of intricate ring systems.

Example: Total Synthesis of (±)-Gliocladin C

A notable approach to the synthesis of (±)-gliocladin C involves a key nucleophilic addition of a diketopiperazine to an isatin (B1672199) derivative, followed by a Friedel–Crafts alkylation. This strategy efficiently constructs the core structure of the alkaloid.[7]

Caption: Key steps in the total synthesis of (±)-Gliocladin C.[7]

Biological Activities and Quantitative Data

Diketopiperazine alkaloids exhibit a broad spectrum of biological activities. The following tables summarize some of the reported quantitative data for various compounds.

| Compound | Source Organism | Biological Activity | IC50 / MIC | Reference |

| Aspergiamide A | Aspergillus sp. 16-5c | α-Glucosidase Inhibition | 18.2 µM | [8] |

| Aspergiamide C | Aspergillus sp. 16-5c | α-Glucosidase Inhibition | >100 µM | [8] |

| Compound 9 (not named) | Aspergillus sp. 16-5c | α-Glucosidase Inhibition | 7.6 µM | [8] |

| Nocardioazine A | Nocardiopsis sp. CMB-M0232 | P-glycoprotein Inhibition | Not specified | [9] |

| Plinabulin (NPI-2358) | Marine-derived | Inhibition of Microtubule Polymerization | In clinical trials | [1] |

Biosynthesis of Diketopiperazine Alkaloids

The biosynthesis of diketopiperazine alkaloids is a fascinating area of research, often involving a variety of tailoring enzymes that modify a simple diketopiperazine core. The biosynthesis of nocardioazine B, for instance, involves a cyclodipeptide synthase, a stereoisomerase, a prenyltransferase, and a multifunctional methyltransferase.[9][10]

Caption: Simplified biosynthetic pathway of Nocardioazine B.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Fermentation and Extraction Protocol for Fungal Diketopiperazine Alkaloids

This protocol is adapted from the study of Aspergillus sp. 16-5c.[8]

-

Fermentation: The fungus is cultured on a solid autoclaved rice medium. For each 1 L Erlenmeyer flask, 50 g of rice and 50 mL of 0.3% saline water are added. The flasks are incubated at room temperature under static conditions for 28 days.

-

Extraction: The mycelia and solid rice medium are extracted three times with methanol.

-

Solvent Evaporation: The organic solvents from the combined extracts are evaporated under reduced pressure to yield the crude organic extract.

-

Isolation: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient of petroleum ether/ethyl acetate (B1210297) (from 1:0 to 0:1) is used to elute the fractions. Further purification of the fractions can be achieved using techniques like preparative HPLC to isolate pure compounds.

α-Glucosidase Inhibition Assay

This assay is used to evaluate the antidiabetic potential of the isolated compounds.[8]

-

Enzyme Solution: A solution of α-glucosidase from Saccharomyces cerevisiae (0.2 U/mL) in 0.1 M phosphate (B84403) buffer (pH 6.8) is prepared.

-

Substrate Solution: A solution of p-nitrophenyl-α-D-glucopyranoside (PNPG) (2.5 mM) in the same phosphate buffer is prepared.

-

Assay Procedure:

-

20 µL of the test compound solution (at various concentrations) is pre-incubated with 20 µL of the enzyme solution at 37 °C for 15 minutes.

-

The reaction is initiated by adding 20 µL of the substrate solution.

-

The mixture is incubated at 37 °C for another 15 minutes.

-

The reaction is terminated by adding 80 µL of 0.2 M Na2CO3 solution.

-

-

Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration. Acarbose is typically used as a positive control.

General Procedure for Diketopiperazine Synthesis via Catalytic Hydroxy-Directed Peptide Bond Formation

This protocol is based on a method using diboronic acid anhydride (B1165640) as a catalyst.[11]

-

Intermolecular Condensation: A mixture of an N-protected amino acid, an amino acid ester hydrochloride, a diboronic acid anhydride catalyst, and a suitable solvent is stirred at a specified temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Deprotection: The protecting group on the nitrogen of the dipeptide is removed using standard procedures (e.g., hydrogenation for a Cbz group).

-

Intramolecular Cyclization: The deprotected linear dipeptide is then subjected to conditions that promote intramolecular cyclization to form the diketopiperazine ring. This is often achieved by heating in a suitable solvent.

-

Purification: The resulting diketopiperazine is purified by column chromatography or recrystallization.

Conclusion

Diketopiperazine alkaloids represent a vast and structurally diverse family of natural products with significant therapeutic potential. Their complex architectures have spurred the development of innovative synthetic strategies, and the elucidation of their biosynthetic pathways has opened up avenues for biocatalytic and synthetic biology approaches to generate novel analogs. The potent and varied biological activities of these compounds, including anticancer, antimicrobial, and enzyme-inhibitory effects, ensure that they will remain a focal point of natural product research and drug discovery efforts for the foreseeable future. Further exploration of the chemical space of diketopiperazine alkaloids is likely to yield new lead compounds for the development of next-generation therapeutics.

References

- 1. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Total synthesis of complex 2,5-diketopiperazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Unveiling an indole alkaloid diketopiperazine biosynthetic pathway that features a unique stereoisomerase and multifunctional methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. unveiling-an-indole-alkaloid-diketopiperazine-biosynthetic-pathway-that-features-a-unique-stereoisomerase-and-multifunctional-methyltransferase - Ask this paper | Bohrium [bohrium.com]

- 11. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

Methodological & Application

Application Note: A Robust HPLC-Based Protocol for the Purification of Benzomalvin C from Fungal Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzomalvins are a series of benzodiazepine (B76468) alkaloids produced by various fungal species, notably from the Penicillium genus.[1] Among them, Benzomalvin C has garnered interest due to its prevalence in certain fungal extracts and its contribution to the bioactivity of the producing organism. Recent studies have highlighted the anticancer potential of benzomalvin derivatives, making them promising candidates for novel drug development.[2][3] This application note provides a detailed, step-by-step protocol for the isolation and purification of this compound from a crude fungal extract using semi-preparative High-Performance Liquid Chromatography (HPLC).

Principle The purification strategy employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18) is used in the column, while a polar mobile phase, consisting of a gradient of water and acetonitrile (B52724) with a formic acid modifier, is passed through it. Less polar compounds, like this compound, interact more strongly with the stationary phase and thus elute later than more polar impurities. By carefully controlling the mobile phase gradient, high-purity this compound can be effectively isolated from other co-occurring benzomalvin derivatives and fungal metabolites.

Experimental Protocols

Part 1: Extraction of Crude Benzomalvins

This initial phase focuses on obtaining a crude extract enriched with benzomalvins from the fungal biomass.

-

Fungal Fermentation: Cultivate the desired Penicillium species (e.g., Penicillium spathulatum) in a suitable production medium.[4]

-

Harvesting: After the incubation period, harvest the culture by centrifugation (e.g., 3,500 rpm for 30 minutes) to separate the mycelia from the supernatant.[4]

-

Solvent Extraction:

-

Resuspend the mycelial cells in distilled water.

-

Perform an exhaustive extraction using an equal volume of ethyl acetate (B1210297) (EtOAc) with vigorous shaking.

-

Repeat the extraction process at least twice to ensure maximum recovery of metabolites.

-

-

Concentration: Combine the organic (EtOAc) extracts and evaporate the solvent to dryness under reduced pressure using a rotary evaporator. The resulting residue is the crude fungal extract.

Part 2: HPLC Purification of this compound

This protocol details the semi-preparative HPLC method for isolating this compound from the crude extract. The parameters are based on successful methods for separating benzomalvin derivatives.

-

Sample Preparation: Dissolve a known quantity of the crude extract in a minimal volume of a suitable solvent (e.g., methanol (B129727) or DMSO) and filter through a 0.22 µm syringe filter to remove any particulate matter.

-

HPLC System Setup: Equilibrate the semi-preparative HPLC system with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

-

Injection and Fraction Collection: Inject the prepared sample onto the column and begin the gradient elution program. Collect fractions at regular intervals (e.g., every 1 minute) throughout the run, paying close attention to the peaks detected by the UV detector.

-

Purity Analysis: Analyze the collected fractions using an analytical scale HPLC or UPLC-MS system to identify which fractions contain this compound in high purity. The analytical method can be a scaled-down version of the preparative method with a faster gradient.

-

Post-Purification: Pool the fractions containing pure this compound. Evaporate the solvent under reduced pressure or by lyophilization to obtain the purified solid compound. Calculate the final yield.

Data Presentation

Quantitative parameters for the HPLC purification are summarized in the tables below.

Table 1: HPLC System and Operating Parameters

| Parameter | Specification |

|---|---|

| HPLC System | Semi-Preparative HPLC System (e.g., Vanquish) |

| Column | Inspire C18 (250 x 10 mm i.d., 10 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 4.0 mL/min (Typical for a 10 mm i.d. column) |

| Detection | UV at 220 nm |

| Column Temperature | 40°C |

| Injection Volume | 100 - 500 µL (dependent on concentration) |

Table 2: Semi-Preparative Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 - 2.0 | 95 | 5 |

| 2.0 - 4.0 | 60 | 40 |

| 4.0 - 26.0 | 20 | 80 |

| 26.0 - 26.5 | 0 | 100 |

| 26.5 - 31.5 | 0 | 100 |

| 31.5 - 32.0 | 95 | 5 |

| 32.0 - 35.0 | 95 | 5 |

Visualized Workflow

The overall process from fungal culture to purified compound is illustrated in the following workflow diagram.

Caption: Workflow for HPLC Purification of this compound.

References

- 1. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

Application Note: 1H and 13C NMR Spectral Assignment for Benzomalvin C

For Researchers, Scientists, and Drug Development Professionals

Introduction